1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
The compound “1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole” belongs to a class of compounds known as imidazopyrazoles. These compounds are characterized by an imidazole ring fused with a pyrazole ring . They are known for their wide range of biological activities and are often used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are generally synthesized from primary amines as a limiting reagent . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring fused with a pyrazole ring, a 2-chloroethyl group attached to one nitrogen of the imidazole ring, and a cyclopentyl group attached to the 6-position of the imidazole ring .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Synthesis and Characterization
- Studies have demonstrated methodologies for synthesizing imidazo[1,2-b]pyrazole derivatives through intermolecular reactions and have evaluated their molecular structures and properties. For example, the synthesis of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives was achieved via intermolecular aza-Wittig reaction, showcasing the versatility of these compounds in chemical synthesis (Barsy & El-Rady, 2006).
Applications in Medicinal Chemistry
- The design and synthesis of novel compounds with potential anti-diabetic properties have incorporated imidazo[1,2-b]pyrazole scaffolds. For instance, benzimidazole-pyrazoline hybrid molecules were synthesized and tested for their α-glucosidase inhibition activity, indicating the therapeutic potential of such compounds in managing diabetes (Ibraheem et al., 2020).
Structural Studies and Material Science
- Imidazo[1,2-b]pyrazole derivatives have also been explored for their structural characteristics and potential applications in material science. The crystal structure of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole monohydrate was analyzed, revealing significant π–π interactions and intermolecular hydrogen bonding, which are critical in the design of molecular materials (Shao, Zhao, & Wang, 2009).
Potential as Anticancer Agents
- Some studies have focused on the synthesis of imidazo[1,2-b]pyrazole derivatives as potential alkylating anticancer agents. The exploration of their synthesis, structural characterization, and preliminary biological evaluation underscores the ongoing interest in these compounds for therapeutic applications (Murugan, Revathi, Sumathi, Geetha, & Divekar, 2010).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include this compound, are widely used in the synthesis of drugs due to their wide spectrum of biological activity .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Pyrazole derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy .
Result of Action
It is known that pyrazole derivatives can have a wide range of effects, depending on the specific derivative and its targets .
Action Environment
Environmental factors can significantly impact the action of a drug, including its efficacy and stability .
Future Directions
Properties
IUPAC Name |
1-(2-chloroethyl)-6-cyclopentylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c13-5-6-15-7-8-16-12(15)9-11(14-16)10-3-1-2-4-10/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDLTXKIIRPJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN3C=CN(C3=C2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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